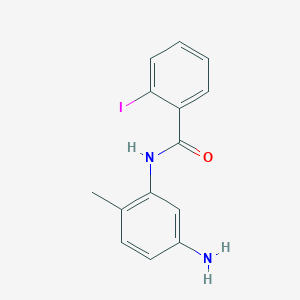

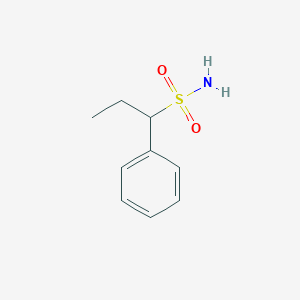

N-(5-amino-2-methylphenyl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-amino-2-methylphenyl)-2-iodobenzamide, also known as AMPIB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Radiosynthesis and Imaging

N-(5-amino-2-methylphenyl)-2-iodobenzamide and its derivatives have been studied for their potential in radiosynthesis and imaging. For instance, compounds similar to N-(5-amino-2-methylphenyl)-2-iodobenzamide have shown high affinity and selectivity for serotonin-5HT2 receptors, making them promising tracers for gamma-emission tomography (Mertens et al., 1994). Additionally, radioiodinated derivatives have been used for planar scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases, showing high melanoma uptake and tissue selectivity (Eisenhut et al., 2000).

Polyimide Synthesis

N-(5-amino-2-methylphenyl)-2-iodobenzamide and its analogues have been involved in the synthesis of novel aromatic polyimides. These compounds, when polymerized with various dianhydrides, result in polymers with a range of solubility and thermal degradation properties, useful in material science applications (Butt et al., 2005).

Antitumor Properties

Studies have investigated the antitumor properties of N-(5-amino-2-methylphenyl)-2-iodobenzamide derivatives. For example, a series of 3-amidebenzamide derivatives synthesized from 5-amino-2-methylbenzoic acid displayed anti-tumor activity in vitro against various cancer cell lines (Li, 2014).

Proteasome Inhibition and Cancer Therapy

Compounds structurally related to N-(5-amino-2-methylphenyl)-2-iodobenzamide have been explored for their role in proteasome inhibition and potential effects on human cancer cells. These studies involve crystallographic, structural, and computational analyses to understand their mechanisms and effectiveness in cancer therapy (Yan et al., 2015).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant effects of 4-aminobenzamide derivatives, a class of compounds closely related to N-(5-amino-2-methylphenyl)-2-iodobenzamide. These studies aim to understand their efficacy against seizures and potential therapeutic applications (Clark et al., 1984).

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown antimicrobial and antioxidant activities , suggesting potential targets could be microbial cells and free radicals.

Result of Action

The molecular and cellular effects of N-(5-amino-2-methylphenyl)-2-iodobenzamide’s action are likely related to its antimicrobial and antioxidant activities . The compound may inhibit the growth of microbial cells and neutralize free radicals, thereby preventing cellular damage caused by oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of N-(5-amino-2-methylphenyl)-2-iodobenzamide .

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZGIMVVOASONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)

![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2472663.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)

![N-(4-fluorophenyl)-6,7-dimethoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2472673.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)